
1-Methylcyclohexyl methacrylate
Overview
Description
1-Methylcyclohexyl methacrylate is an organic compound with the molecular formula C11H18O2. It is a methacrylate ester derived from methacrylic acid and 1-methylcyclohexanol. This compound is known for its versatility and is used in various scientific research applications, including polymer synthesis, biomedical engineering, and surface coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylcyclohexyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-methylcyclohexanol. The reaction typically occurs under the protection of an inert gas, such as nitrogen, to prevent oxidation. A common catalyst used in this reaction is sulfuric acid, which facilitates the esterification process. The reaction mixture is heated to a specific temperature to achieve the desired yield .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-Methylcyclohexyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers used in coatings and adhesives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1-methylcyclohexanol.
Addition Reactions: It can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using benzoyl peroxide as an initiator.
Hydrolysis: Conducted in the presence of strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Addition Reactions: Typically involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Polymerization: Produces polymethylcyclohexyl methacrylate.
Hydrolysis: Yields methacrylic acid and 1-methylcyclohexanol.
Addition Reactions: Forms various substituted products depending on the nucleophile or electrophile used.
Scientific Research Applications
Polymer Synthesis
1-Methylcyclohexyl methacrylate serves as a valuable monomer in the production of polymers. Its bulky cyclohexyl group and methyl substituent significantly influence the properties of the resulting polymers, making them suitable for various applications such as:
- Coatings : MCHMA is utilized to create durable and flexible coatings that exhibit excellent adhesion and chemical resistance.
- Adhesives : Polymers derived from MCHMA are employed in adhesives that require strong bonding capabilities and thermal stability.
- Sealants : The compound's properties make it ideal for sealants used in construction and automotive applications.
Biomedical Engineering
MCHMA is incorporated into biocompatible materials for medical devices and drug delivery systems. Its unique structure allows for:
- Tissue Engineering : MCHMA-based polymers can be used to create scaffolds that support cell growth and tissue regeneration.
- Drug Delivery : The compound facilitates controlled release mechanisms for pharmaceuticals, enhancing therapeutic efficacy.
Surface Coatings
In surface coating technologies, MCHMA contributes to the development of protective and decorative coatings. Its applications include:
- Protective Coatings : The compound provides resistance against environmental factors such as moisture, UV radiation, and chemicals.
- Decorative Finishes : MCHMA-based coatings are utilized in various aesthetic applications due to their clarity and gloss.
Cold Flow Improvers
MCHMA is also explored as a cold flow improver in biodiesel blends. It modifies the crystallization behavior of waxes, improving low-temperature performance. This application is particularly relevant in enhancing the usability of biodiesel in colder climates.
Uniqueness of this compound
The distinctiveness of MCHMA lies in its combination of a cyclohexane ring with a methacrylate ester, providing a balance of rigidity and flexibility. This unique structure imparts specific properties to the polymers formed from it, such as improved thermal stability and mechanical strength.
Case Study 1: Polymer Coatings
A study demonstrated that polymers synthesized from MCHMA exhibited superior adhesion properties compared to traditional methacrylates when applied as coatings on metal surfaces. The enhanced performance was attributed to the bulky cyclohexyl group facilitating better interaction with the substrate.
Case Study 2: Biomedical Applications
Research on MCHMA-based scaffolds showed promising results in tissue engineering applications. The scaffolds supported cell proliferation and differentiation, indicating their potential for use in regenerative medicine.
Case Study 3: Cold Flow Improvement
Field studies on biodiesel blends containing MCHMA revealed significant improvements in cold flow properties, allowing for better engine performance during winter months. The study highlighted its effectiveness in preventing filter plugging due to wax crystallization.
Mechanism of Action
The mechanism of action of 1-methylcyclohexyl methacrylate in polymerization involves the formation of free radicals that initiate the polymerization process. The methacrylate group undergoes a radical addition reaction, leading to the formation of long polymer chains. In cold flow improvement, the compound interacts with wax crystals, altering their shape and inhibiting their aggregation, thus lowering the viscosity of biodiesel blends at low temperatures .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl methacrylate: Similar structure but lacks the methyl group on the cyclohexane ring.
Isobornyl methacrylate: Contains a bicyclic structure instead of a cyclohexane ring.
Lauryl methacrylate: Features a long alkyl chain instead of a cyclohexane ring.
Uniqueness
1-Methylcyclohexyl methacrylate is unique due to its combination of a cyclohexane ring with a methacrylate ester, providing a balance of rigidity and flexibility. This unique structure imparts specific properties to the polymers formed from it, such as improved thermal stability and mechanical strength .
Biological Activity
1-Methylcyclohexyl methacrylate (MCHMA) is an organic compound belonging to the methacrylate family, recognized for its applications in polymer chemistry and various industrial processes. Its unique structure and properties make it a subject of interest in both synthetic and biological research. This article explores the biological activity of MCHMA, including its mechanisms of action, potential toxicity, and relevant case studies.
- Chemical Formula : C11H18O2
- Molecular Weight : 182.26 g/mol
- Appearance : Colorless to light yellow liquid
- Flash Point : 85 °C
- Specific Gravity : 0.95 at 20 °C
Mechanisms of Biological Activity
This compound exhibits biological activity primarily through its interactions with cellular components. The methacrylate functional group allows for polymerization, which can influence biological systems in several ways:
- Cytotoxicity : Like other methacrylates, MCHMA has been associated with cytotoxic effects, particularly at higher concentrations. Studies indicate that methacrylates can cause skin sensitization and irritation upon contact, necessitating careful handling in biomedical applications .
- Polymerization Effects : MCHMA can undergo polymerization to form copolymers that may exhibit modified biological properties. For instance, copolymers of MCHMA have shown potential in drug delivery systems by altering drug release rates and enhancing biocompatibility .
Toxicological Profile
The toxicity of MCHMA is an important aspect of its biological activity. Research has highlighted several key points regarding its safety:
- Skin Sensitization : Research indicates that exposure to MCHMA can lead to skin irritation and sensitization reactions in susceptible individuals .
- Cytotoxicity Studies : In vitro studies have demonstrated that MCHMA can exhibit cytotoxic effects on various cell lines, depending on concentration and exposure time. These findings underscore the need for thorough toxicity assessments prior to its application in consumer products .
Case Studies
Several studies have investigated the biological effects of MCHMA and related compounds:
- Study on Methacrylate Copolymers :
- Toxicological Screening :
Data Table: Summary of Biological Activities
Property/Activity | Observation |
---|---|
Cytotoxicity | Exhibits cytotoxic effects at high concentrations |
Skin Sensitization | Potential for skin irritation |
Polymerization | Forms copolymers with modified properties |
Food Preservation | Effective in delaying wax crystal aggregation |
Properties
IUPAC Name |
(1-methylcyclohexyl) 2-methylprop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-9(2)10(12)13-11(3)7-5-4-6-8-11/h1,4-8H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHPSYROQDMVBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1(CCCCC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.